2-乙氧基羰基氧烷-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

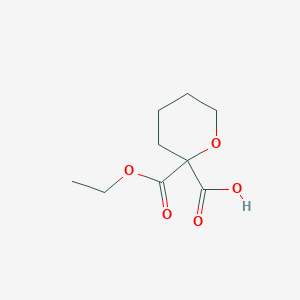

2-Ethoxycarbonyloxane-2-carboxylic acid is a type of carboxylic acid . Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized which give a carbonyl group a basic trigonal shape .

Synthesis Analysis

The synthesis of carboxylic acids has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The polymerization of pyrrole-2-carboxylic acid was initiated by the oxidant hydrogen peroxide resulting from the redox enzyme glucose oxidase .Molecular Structure Analysis

Carboxylic acids feature a carbon atom doubly bonded to an oxygen atom and also joined to an OH group . The hydroxyl oxygen is also sp2 hybridized which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group . This makes the carboxyl group planar and can be represented with the following resonance structure .Chemical Reactions Analysis

The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The milestone achievements and recent results by both approaches are discussed in this Review .Physical And Chemical Properties Analysis

Carboxylic acids have high boiling points compared to other substances of comparable molar mass . The acids with more than 10 carbon atoms are waxlike solids, and their odor diminishes with increasing molar mass and resultant decreasing volatility .科学研究应用

Organic Synthesis

Carboxylic acids play a pivotal role in organic synthesis. Ethyl 2-ethoxycarbonyloxanecarboxylate serves as a versatile building block for the construction of more complex molecules. Researchers use it to synthesize small molecules, such as pharmaceutical intermediates or natural product analogs. Its chemical structure, which includes a carbonyl group (C=O) and an hydroxyl group (OH), facilitates reactions like substitution, elimination, oxidation, and coupling .

Nanotechnology

In the realm of nanotechnology, carboxylic acids serve as surface modifiers. Ethyl 2-ethoxycarbonyloxanecarboxylate can be employed to enhance the dispersion and incorporation of metallic nanoparticles or carbon nanostructures (such as carbon nanotubes and graphene). By functionalizing surfaces, researchers achieve better control over material properties and interactions at the nanoscale .

Polymer Chemistry

Carboxylic acids find applications in polymer chemistry. Ethyl 2-ethoxycarbonyloxanecarboxylate can act as a monomer, contributing to the formation of synthetic or natural polymers. Additionally, it serves as an additive or catalyst in polymerization processes. These polymers find use in various industries, including plastics, coatings, and biomedical materials .

Surface Modification of Nanoparticles

Researchers utilize ethyl 2-ethoxycarbonyloxanecarboxylate to modify the surfaces of metallic nanoparticles. By attaching carboxylic acid groups, they enhance nanoparticle stability, solubility, and compatibility with other materials. This modification impacts properties like catalytic activity, optical behavior, and drug delivery efficiency .

Medical Field

Carboxylic acids, including ethyl 2-ethoxycarbonyloxanecarboxylate, find applications in drug design and delivery. They can be incorporated into prodrugs (inactive forms of drugs) that become active upon enzymatic hydrolysis. The hydrolysis of the ester linkage in this compound releases the active drug, allowing targeted therapy .

Pharmacy and Drug Development

Ethyl 2-ethoxycarbonyloxanecarboxylate contributes to the synthesis of pharmaceutical intermediates. Researchers use it to create novel compounds with potential therapeutic effects. By manipulating its chemical structure, they explore new drug candidates for various diseases .

作用机制

安全和危害

未来方向

The area of catalytic decarboxylative transformations has expanded significantly by utilizing various classes of carboxylic acids as the substrate . The prime aim of the current review is to give an overview of the decarboxylative transformations of α-keto acids, α,β-unsaturated acids, and alkynoic acids that have been developed since 2017 .

属性

IUPAC Name |

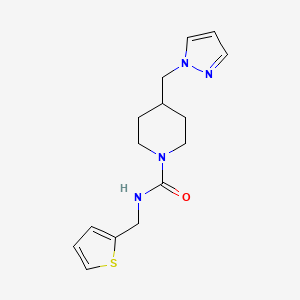

2-ethoxycarbonyloxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O5/c1-2-13-8(12)9(7(10)11)5-3-4-6-14-9/h2-6H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTNJFSVVPQRBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCCO1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxycarbonyloxane-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-carbamoylphenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2377578.png)

![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2377584.png)

![5-(1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B2377585.png)

![Methyl 4-({[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2377587.png)

![N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzenecarboxamide](/img/structure/B2377588.png)

![8-(4-fluorophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377592.png)